(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[3-oxo-1-[4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S2/c1-3-8-27-21(31)15(34-22(27)33)11-13-18(24-16-6-4-5-9-26(16)20(13)30)25-10-7-23-19(29)14(25)12-17(28)32-2/h4-6,9,11,14H,3,7-8,10,12H2,1-2H3,(H,23,29)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEVXUREFZYKBX-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate is a complex heterocyclic molecule with potential biological activities that warrant detailed investigation. This article aims to summarize the biological activity of this compound, including its synthesis, structural characteristics, and pharmacological effects, supported by relevant research findings and data tables.
Structural Characteristics
The compound features multiple functional groups and heterocycles, which contribute to its biological activity. The key structural components include:
- Thiazolidinone moiety : Known for various pharmacological properties including anti-cancer and anti-bacterial activities.
- Pyrido[1,2-a]pyrimidine : A fused bicyclic structure that enhances the compound's interaction with biological targets.
- Piperazine ring : Often associated with improved solubility and bioavailability in medicinal chemistry.
Molecular Formula and Weight
- Molecular Formula : C₃₁H₃₄N₄O₅S
- Molecular Weight : 570.70 g/mol
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, a related thiazolidinone compound showed antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin by 10–50 fold in some cases .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae |
| Compound 15 | 0.004 - 0.06 | Not reported | Trichoderma viride |
| Ampicillin | Variable | Variable | Various |
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Efficacy
In a study involving several thiazolidinone derivatives, one compound demonstrated an IC₅₀ value of 10 µM against breast cancer cells, indicating potent anticancer activity. The mechanism was attributed to the compound's ability to induce oxidative stress within cancer cells.
Other Pharmacological Activities
The compound's structure suggests potential activities beyond antimicrobial and anticancer effects:
- Antioxidant Activity : The presence of multiple carbonyl groups may contribute to scavenging free radicals.
- Anti-inflammatory Properties : Some thiazolidinone derivatives have shown promise in inhibiting inflammatory pathways.
Docking Studies
Molecular docking studies provide insights into how the compound interacts with specific biological targets. For example, docking simulations with bacterial enzymes revealed strong binding affinities and interactions with key amino acid residues, suggesting a mechanism for its antibacterial activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like (Z)-methyl 2-(3-oxo...). Modifications in the thiazolidinone or piperazine moieties can significantly affect potency and selectivity against target pathogens or cancer cells.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural complexity places it within a family of nitrogen- and sulfur-containing heterocycles. Key analogues include:
Key Observations :
Heterocyclic Diversity: The target compound’s pyrido[1,2-a]pyrimidin core distinguishes it from benzoimidazo[1,2-a]pyrimidinones and tetrahydroimidazo[1,2-a]pyridines , which lack sulfur-based substituents.
Thioxothiazolidinone Moiety: The 4-oxo-2-thioxothiazolidin-5-ylidene group is a rare feature shared with antimicrobial thiazolidinone derivatives , though the propyl substituent at N3 enhances lipophilicity compared to simpler analogues.
Ester Functionalization : The methyl ester group facilitates solubility and bioavailability, similar to ethyl esters in compound 2d .
Physicochemical Properties
Notes:
- The target compound’s ester group likely improves solubility compared to non-esterified thiazolidinones .
- High melting points (>300°C) are common for fused pyrimidine systems due to strong intermolecular interactions .
Preparation Methods
Thiazolidinone Core Formation
The thiazolidinone ring is synthesized via Hantzsch thiazole cyclization (Scheme 1). A propyl-substituted thioamide reacts with α-chloroketone in the presence of triethylamine (TEA) to yield 4-oxo-3-propyl-2-thioxothiazolidine.
Reaction Conditions :
- Solvent: Dichloromethane (DCM) or toluene
- Temperature: 0–25°C
- Catalyst: None required (base-mediated)
- Yield: 70–82%
Key Spectral Data :
- ¹H NMR (CDCl₃): δ 1.02 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃), 2.45 (q, J = 7.2 Hz, 2H, CH₂CH₂CH₃), 3.89 (s, 2H, SCH₂).
- IR : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
Construction of 4H-Pyrido[1,2-a]Pyrimidin-4-One Core
Pyrimidine Ring Assembly
The pyrido[1,2-a]pyrimidinone is synthesized via Knoevenagel condensation between 2-aminopyridine and a β-ketoester derivative (Scheme 2).
Optimized Parameters :
- Solvent: 1,4-Dioxane with acetic acid catalyst
- Temperature: Reflux (100–110°C)
- Reaction Time: 24 hours
- Yield: 65–75%
Characterization :
Piperazine-Acetate Bridge Installation
Piperazine Functionalization
The piperazine ring is introduced via Buchwald-Hartwig amination using a palladium catalyst (Scheme 3). A chloropyrimidine intermediate couples with N-Boc-piperazine under inert conditions.
Industrial-Scale Conditions :
Acetate Ester Incorporation
The methyl acetate group is appended via Steglich esterification using DCC/DMAP:
- Reagent: Methyl 2-(chloroacetate)
- Solvent: Dry THF
- Temperature: 0°C → room temperature
- Yield: 78–82%
Convergent Coupling and Z-Isomer Control
Fragment Assembly
The thiazolidinone and pyridopyrimidine fragments are coupled via Wittig olefination to establish the Z-configured double bond (Scheme 4).
Critical Parameters :
- Phosphorus ylide: Generated from triphenylphosphine and ethyl bromoacetate
- Solvent: Anhydrous DMF
- Temperature: −20°C → 0°C (slow warming)
- Z/E Selectivity: >9:1 (confirmed by NOESY)
Purification :
Industrial-Scale Considerations
Process Optimization
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥99.5% (HPLC) | C18 column, 1 mL/min |
| Residual Solvents | <500 ppm (ICH Q3C) | GC-MS |
| Heavy Metals | <10 ppm (Pd) | ICP-OES |
Challenges and Mitigation Strategies
- Stereochemical Drift : Z→E isomerization under acidic conditions is minimized by maintaining pH >7 during aqueous workups.
- Piperazine Ring Oxidation : Use of antioxidant additives (e.g., BHT) prevents N-oxidation during high-temperature steps.
- Scale-Up Exotherms : Jacketed reactors with automated temperature control prevent runaway reactions during thiazolidinone formation.
Q & A
Q. Q1: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including:
- Cyclocondensation : Formation of the pyrido[1,2-a]pyrimidin-4-one core via cyclization under acidic conditions (e.g., acetic acid) .
- Thiazolidinone incorporation : Reaction of the pyrimidine intermediate with 3-propyl-2-thioxothiazolidin-5-ylidene using Knoevenagel condensation, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF) .
- Piperazine coupling : Amide bond formation between the piperazine moiety and the acetate ester group, catalyzed by DCC/DMAP in dichloromethane .
Optimization : Use thin-layer chromatography (TLC) to monitor intermediate purity, and adjust reaction time (typically 12–24 hours) and stoichiometry (1:1.2 molar ratio for Knoevenagel step) to minimize side products .
Q. Q2: Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : - and -NMR to confirm regiochemistry of the thiazolidinone methylidene group (Z-configuration) and piperazine coupling .
- HPLC : Purity assessment using a C18 column (90% acetonitrile/water mobile phase, UV detection at 254 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .
Q. Q3: What preliminary biological screening approaches are recommended for this compound?
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases (e.g., CDK2, MMP-9) at 1–100 µM concentrations .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Molecular docking : Preliminary SAR analysis using AutoDock Vina to predict binding affinity to target proteins (e.g., PI3K) .
Advanced Research Questions
Q. Q4: How can regioselectivity challenges in the Knoevenagel condensation step be addressed?
- Steric and electronic modulation : Introduce electron-withdrawing groups (e.g., -CF) on the pyrido[1,2-a]pyrimidin-4-one core to direct the thiazolidinone methylidene group to the desired position .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., L-proline) to enhance reaction specificity .
- Computational modeling : Use DFT calculations (Gaussian 09) to predict transition-state energies and optimize reaction pathways .
Q. Q5: How does the Z-configuration of the thiazolidinone methylidene group influence bioactivity?
- Comparative studies : Synthesize both Z and E isomers via photoirradiation (λ = 365 nm) and compare their IC values in cytotoxicity assays .
- Structural analysis : X-ray crystallography to correlate Z-configuration with hydrogen-bonding interactions in target binding pockets .
Example : In analogous compounds, the Z-isomer showed 10-fold higher kinase inhibition due to optimal spatial alignment with catalytic residues .
Q. Q6: What strategies mitigate instability of the thioxothiazolidinone moiety under physiological conditions?
- Prodrug design : Replace the thioxo group with a protected disulfide (-S-S-R) to enhance stability in serum .
- Formulation studies : Encapsulate the compound in PEGylated liposomes to reduce hydrolysis at pH 7.4 .
- Accelerated stability testing : Monitor degradation products (e.g., thiol derivatives) under stressed conditions (40°C, 75% RH) using LC-MS .
Q. Q7: How can structure-activity relationships (SAR) guide the optimization of this compound?
Key modifications and effects :
| Substituent | Position | Biological Impact |
|---|---|---|
| Propyl group (R) | Thiazolidinone C3 | Increased lipophilicity (logP ↑) enhances membrane permeability |
| Piperazine N-ethyl | Piperazine C4 | Improved solubility via hydrogen bonding with water |
| Methylidene (Z-config) | Pyrido-pyrimidine C3 | Enhanced π-π stacking with aromatic residues in enzyme pockets |
Methodology : Synthesize analogs with systematic substitutions (e.g., R = methyl, butyl) and evaluate IC, logP, and solubility .
Q. Q8: What computational methods are suitable for predicting off-target interactions?
- Pharmacophore modeling : Use Schrödinger’s Phase to identify shared features with known off-target ligands (e.g., CYP3A4) .
- Machine learning : Train a random forest model on ChEMBL data to predict hERG channel inhibition .
- MD simulations : GROMACS to assess binding stability over 100 ns trajectories, focusing on ligand-protein RMSD fluctuations .
Q. Q9: How can crystallographic data resolve contradictions in reported tautomeric forms?
- Single-crystal X-ray diffraction : Resolve tautomerism in the pyrido[1,2-a]pyrimidin-4-one ring (e.g., lactam vs. enol forms) .
- Variable-temperature NMR : Monitor tautomeric equilibria in DMSO-d at 25–80°C .
Case study : In a related compound, the enol form predominated in polar solvents, stabilizing hydrogen bonds with water .
Q. Q10: What experimental designs validate synergistic effects in combination therapies?
- Checkerboard assay : Test the compound with cisplatin or paclitaxel in a 96-well plate to calculate fractional inhibitory concentration (FIC) indices .
- Transcriptomics : RNA-seq of treated cells to identify pathways co-regulated by the compound and adjuvant (e.g., apoptosis genes BAX/BCL2) .
- In vivo models : Xenograft studies in mice (n = 8/group) with combination dosing (e.g., 25 mg/kg compound + 5 mg/kg doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
